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4-Isopropyl-2-cyclohexen-1-one, (S)-(+)-

Cat. No.: B12746425
CAS No.: 100295-52-1
M. Wt: 138.21 g/mol
InChI Key: AANMVENRNJYEMK-QMMMGPOBSA-N
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Description

Significance of Optically Active α,β-Unsaturated Ketones in Stereoselective Transformations

Optically active α,β-unsaturated ketones, particularly those embedded within a cyclic framework like cyclohexenone, represent a cornerstone of modern stereoselective synthesis. acs.org Their value stems from the diverse reactivity imparted by the conjugated enone system. This functional group arrangement features two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for a wide array of chemical transformations, making these compounds exceptionally versatile building blocks for chemists. chemicalbook.com

The reactivity profile of these cyclic enones enables access to complex molecular architectures. The electrophilic β-carbon is susceptible to conjugate addition reactions (Michael additions), a fundamental method for creating new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carbonyl group can undergo standard ketone reactions, and the double bond can be functionalized through various addition reactions. The cyclic nature of these ketones imposes conformational constraints that significantly influence the stereochemical outcome of reactions, a critical factor in the synthesis of intricate three-dimensional molecules. Consequently, chiral α,β-unsaturated ketones are pivotal intermediates in the asymmetric synthesis of numerous natural products and medicinally important compounds. acs.orgnih.govorientjchem.org

Overview of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one as a Privileged Chiral Synthon in Academic Research

(S)-(+)-4-Isopropyl-2-cyclohexen-1-one, also known by the trivial name (+)-Cryptone or (S)-(+)-Cryptone, is a prominent example of a chiral cyclohexenone that serves as a valuable synthon in academic and industrial research. nih.govnih.gov This compound possesses a stereogenic center at the 4-position, making it an optically active molecule that rotates plane-polarized light in the dextrorotatory (+) direction. nih.govlibretexts.org Its defined stereochemistry makes it a sought-after starting material for the enantioselective synthesis of more complex chiral molecules.

The compound is a colorless to pale yellow liquid with a characteristic woody and minty odor. nih.gov It has been identified as a natural product in organisms such as Oenanthe aquatica. nih.gov The strategic placement of the isopropyl group and the inherent reactivity of the enone moiety make (S)-(+)-4-Isopropyl-2-cyclohexen-1-one a versatile platform for constructing complex molecular frameworks, including bicyclic systems through intramolecular reactions. For example, it has been utilized in the synthesis of the aggregation pheromone of the ambrosia beetle, Platypus quercivorus. researchgate.net

Below are tables detailing the physicochemical and computed spectroscopic properties of this compound.

Table 1: Physicochemical Properties of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one Data sourced from multiple chemical databases. nih.govnih.gov

Property Value
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid nih.gov
Odor Spicy, woody, minty, herbaceous
Density 0.930 - 0.950 g/cm³ nih.gov
Refractive Index 1.481 - 1.490 nih.gov
Solubility Insoluble in water; soluble in oils and ethanol (B145695) nih.gov

| CAS Number | 100295-52-1 nih.gov |

Table 2: Computed Spectroscopic and Structural Data Data sourced from computational models and spectral databases. nih.govnist.govuni.lu

Data Type Information
IUPAC Name (4S)-4-propan-2-ylcyclohex-2-en-1-one nih.gov
InChI InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m0/s1 nih.gov
SMILES CC(C)[C@H]1CC=CC(=O)C1
Mass Spectrum Major peaks (m/z) available in the NIST WebBook nist.govnist.gov

| Predicted CCS | Predicted Collision Cross Section values are available for various adducts uni.lu |

Historical Context and Evolution of Synthetic Approaches to Chiral Cyclohexenone Frameworks

The synthesis of chiral cyclohexenone frameworks has evolved significantly over the decades, driven by the increasing demand for enantiomerically pure compounds in fields like pharmaceuticals and materials science. rsc.org Early methods often relied on the resolution of racemic mixtures, a process that, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. acs.org

Subsequent developments focused on asymmetric synthesis, aiming to directly produce the desired enantiomer in high purity. One powerful strategy involves the use of chiral auxiliaries. acs.org In this approach, an achiral starting material is temporarily appended with a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the key stereocenter is set, the auxiliary is removed, yielding the chiral product.

The advent of asymmetric catalysis revolutionized the field. This area includes both biocatalysis (using enzymes) and chemocatalysis (using metal complexes or small organic molecules). Chemoenzymatic methods, which might use a lipase (B570770) for the kinetic resolution of a chiral alcohol precursor, have proven effective. acs.org For instance, asymmetric hydrosilylation of a racemic cyclohexenone using a chiral catalyst, followed by hydrolysis, can provide access to chiral cyclohexenols, which are precursors to cyclohexenones. orientjchem.org Another important strategy is the enantioselective deprotonation of a prochiral starting material, such as cyclohexene (B86901) oxide, using chiral lithium amide bases to generate a chiral intermediate. orientjchem.org

More recent advancements have focused on developing highly efficient and selective organocatalytic and transition-metal-catalyzed reactions. acs.orgacs.org These modern methods offer powerful tools for constructing chiral cyclohexenones and other valuable chiral synthons with high enantiomeric excess, often under mild conditions and with excellent functional group tolerance. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B12746425 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- CAS No. 100295-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100295-52-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(4S)-4-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m0/s1

InChI Key

AANMVENRNJYEMK-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=O)C=C1

Canonical SMILES

CC(C)C1CCC(=O)C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure S + 4 Isopropyl 2 Cyclohexen 1 One

Asymmetric Synthesis Strategies for Chiral Cyclohexenone Scaffolds

Asymmetric synthesis provides direct routes to chiral molecules from achiral or prochiral precursors, avoiding the need for resolving racemic mixtures. These strategies are often more efficient and atom-economical.

The construction of the chiral cyclohexenone ring can be achieved with high enantioselectivity using metal-based or organocatalytic systems. These methods guide the formation of the cyclic structure in a way that preferentially yields one enantiomer over the other. A general strategy involves an intramolecular cyclization where a chiral catalyst controls the stereochemistry of the newly formed stereocenter. mit.edu

For instance, nickel/diamine-based catalyst systems have proven effective for enantioselective cyclization reactions that form ring structures. mit.edu These processes can involve the cyclization of a nucleophile containing a pendant olefin, where a β-migratory insertion after transmetalation leads to the formation of a new carbon-carbon bond and a stereocenter. mit.edu While applied to dihydrobenzofurans and indanes, the principle is extendable to cyclohexenone systems. mit.edu Gold(I) and Silver(I) catalysts, often paired with chiral ligands like JohnPhos or Salen-type ligands, are also powerful tools for mediating stereoselective cyclizations of enynes and other suitable precursors to form complex cyclic architectures. mdpi.comrecercat.cat

The α,β-unsaturated ketone moiety is a key functional group in the target molecule. wikipedia.org Stereoselective isomerization reactions provide a powerful method for installing this feature. A prominent approach is the redox isomerization of propargylic alcohols. nih.gov This method can be catalyzed by various transition metals or even simple bases to convert propargylic alcohols into conjugated enones. nih.govorganic-chemistry.org

The stereochemical outcome (E or Z configuration) of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions. nih.govnih.gov For example, using sodium bicarbonate as a catalyst can selectively produce (Z)-enones from electron-deficient propargylic alcohols, demonstrating that specific reagents can direct the stereochemistry of the isomerization process. nih.gov The rearrangement of propargyl alcohols can also be accelerated under mild conditions using catalysts based on molybdenum and gold. organic-chemistry.org

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. mdpi.com For the synthesis of chiral cyclohexenones, the desymmetrization of prochiral substrates using enzymes is a particularly effective strategy. nih.govnih.gov Ene-reductases from the Old Yellow Enzyme (OYE) family are well-suited for this purpose, as they can reduce activated carbon-carbon double bonds with high stereoselectivity. acs.org

A key strategy involves the desymmetrizing hydrogenation of a prochiral 4-isopropyl-2,5-cyclohexadienone. In this reaction, the enzyme selectively reduces one of the two double bonds, breaking the molecule's symmetry and generating the chiral center at the 4-position with high enantiomeric excess (ee). nih.govacs.org Ene-reductases such as YqjM and OPR3 have been shown to generate cyclohexenones with excellent enantioselectivities, often exceeding 99% ee, which can surpass the efficiency and selectivity of many transition-metal-catalyzed methods. nih.govacs.org

Below is a table summarizing representative findings in the biocatalytic desymmetrization to produce chiral cyclohexenones.

Table 1: Performance of Ene-Reductases in Biocatalytic Desymmetrization
Enzyme Substrate Yield Enantiomeric Excess (ee) Key Finding
YqjM 4-Phenyl-2,5-cyclohexadienone 78% >99% High yield and excellent enantioselectivity for the (S)-enantiomer. acs.org
OPR3 4-Phenyl-2,5-cyclohexadienone 45% >99% Demonstrates strong preference for pro-S orientation, yielding high ee. acs.org

| YqjM | 4,4-Diphenyl-2,5-cyclohexadienone | 72% | >99% | Effective for creating quaternary stereocenters on a preparative scale. nih.gov |

Classical Resolution Techniques for Obtaining Enantiomerically Pure (S)-(+)-4-Isopropyl-2-cyclohexen-1-one

Classical resolution is a foundational technique for separating a racemic mixture (an equal mix of both enantiomers) into its individual, enantiomerically pure components. This method typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by standard laboratory techniques like crystallization or chromatography.

For a ketone like 4-isopropyl-2-cyclohexen-1-one, resolution could be achieved by first reducing the carbonyl group to a hydroxyl group, creating a racemic mixture of 4-isopropyl-2-cyclohexen-1-ol. This alcohol can then be reacted with a chiral acid, such as L-malic acid or a derivative of tartaric acid, to form diastereomeric esters. wikipedia.org After separation of these esters, hydrolysis of the desired diastereomer would yield the enantiopure alcohol, which can then be oxidized back to the enantiopure (S)-(+)-4-Isopropyl-2-cyclohexen-1-one.

Derivations and Modifications from Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiopure natural products like terpenes, amino acids, and sugars. wikipedia.orgnih.gov These molecules serve as excellent starting materials for the synthesis of more complex chiral targets, as their inherent chirality can be transferred to the final product. nih.gov

Terpenes are particularly suitable precursors for (S)-(+)-4-Isopropyl-2-cyclohexen-1-one due to their structural similarities. scilit.com A well-documented route involves the use of perillyl alcohol. For example, (S)-perillyl alcohol can be converted in a multi-step sequence into (R)-(-)-cryptone, the enantiomer of the target molecule. researchgate.net This synthesis demonstrates that the chirality of the starting terpene dictates the stereochemistry of the final product. researchgate.net By starting with the less common (R)-perillyl alcohol, the same synthetic sequence would yield the desired (S)-(+)-4-Isopropyl-2-cyclohexen-1-one. This approach highlights the power of the chiral pool in providing direct, stereocontrolled access to specific enantiomers. nih.govresearchgate.net

Detailed Spectroscopic and Chiroptical Characterization for Conformational and Absolute Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure and conformational dynamics of organic molecules in solution. auremn.org.br For (S)-(+)-4-Isopropyl-2-cyclohexen-1-one, ¹H and ¹³C NMR spectra provide definitive evidence of its carbon skeleton and the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons, the chiral proton at C4, the methylene (B1212753) protons of the ring, and the protons of the isopropyl group. The chemical shifts (δ) and spin-spin coupling constants (J) are highly informative. For instance, the protons on the double bond (H2 and H3) would appear in the downfield region typical for alkenes. docbrown.info The proton at the stereocenter (H4) would be coupled to the adjacent vinylic proton and the neighboring methylene protons, and its multiplicity would help confirm the connectivity.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each of the nine carbon atoms. The carbonyl carbon (C1) is characteristically found at a very low field (downfield), while the sp² carbons of the double bond (C2 and C3) also appear at distinct downfield shifts compared to the sp³ hybridized carbons of the ring and the isopropyl group. chemicalbook.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons unambiguously. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed for conformational analysis. By observing the spatial proximity between protons, NOE data can help determine the preferred conformation of the cyclohexene (B86901) ring and the orientation (pseudo-axial or pseudo-equatorial) of the isopropyl substituent. auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-(+)-4-Isopropyl-2-cyclohexen-1-one This table presents predicted chemical shift ranges based on data for structurally similar compounds like 2-cyclohexen-1-one (B156087) and substituted cyclohexenes. Actual values may vary based on solvent and experimental conditions.

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity
C1¹³C198 - 202-
C2¹H5.9 - 6.1Doublet (d)
¹³C128 - 132-
C3¹H6.8 - 7.0Doublet of Doublets (dd)
¹³C148 - 152-
C4¹H2.4 - 2.6Multiplet (m)
¹³C45 - 50-
C5¹H2.2 - 2.4Multiplet (m)
¹³C30 - 35-
C6¹H2.0 - 2.2Multiplet (m)
¹³C35 - 40-
CH (isopropyl)¹H2.0 - 2.3Multiplet (m)
¹³C32 - 36-
CH₃ (isopropyl)¹H0.9 - 1.1Doublet (d)
¹³C18 - 22-

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

While NMR confirms the constitution and conformation, it cannot directly determine the absolute configuration of a chiral molecule. For this, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are employed. nih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. nih.govresearchgate.net

The (S) and (R) enantiomers of 4-Isopropyl-2-cyclohexen-1-one are non-superimposable mirror images and will produce ECD and VCD spectra that are of equal magnitude but opposite sign. researchgate.net The absolute configuration of (+)-Cryptone is assigned by comparing its experimental ECD or VCD spectrum with theoretical spectra generated using quantum chemical calculations (e.g., Density Functional Theory, DFT). nih.gov

The procedure involves:

Performing a conformational analysis using computational methods to identify all stable low-energy conformers of the molecule. mdpi.com

Calculating the theoretical ECD and/or VCD spectrum for each conformer.

Averaging the calculated spectra based on the predicted Boltzmann population of each conformer at a given temperature.

Comparing the resulting theoretical spectrum for the (S)-configuration with the experimentally measured spectrum.

A strong correlation between the experimental spectrum of (+)-4-Isopropyl-2-cyclohexen-1-one and the calculated spectrum for the (S)-enantiomer provides a definitive assignment of its absolute configuration. VCD, which measures chirality in the infrared region, offers high spectral resolution and can provide detailed information on the solution-phase conformation of the molecule. ru.nlrsc.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis in Complex Reaction Mixtures

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the m/z value with very high accuracy (typically to four or more decimal places). docbrown.info This allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing between compounds with the same nominal mass.

For (S)-(+)-4-Isopropyl-2-cyclohexen-1-one, with a molecular formula of C₉H₁₄O, the calculated monoisotopic mass is 138.1045 Da. nih.gov An experimental HRMS measurement confirming this value would validate the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) is used to study the fragmentation pathways of the molecule. The mass spectrum of 4-Isopropyl-2-cyclohexen-1-one shows a molecular ion peak [M]⁺ at m/z = 138. nist.govnist.gov The fragmentation pattern is dictated by the structure, with cleavages occurring at the weakest bonds or leading to the formation of stable carbocations or radical species.

Key fragmentation pathways for 4-Isopropyl-2-cyclohexen-1-one include:

Alpha-Cleavage: The most prominent fragmentation is the loss of the isopropyl group ([CH(CH₃)₂]•), which has a mass of 43 Da. This cleavage is favorable as it results in a stable acylium ion. This gives rise to a significant peak at m/z = 95 (138 - 43).

Retro-Diels-Alder (RDA) Reaction: As a cyclohexene derivative, it can undergo a characteristic RDA reaction. This would involve the cleavage of the ring, potentially leading to fragments corresponding to the loss of ethene (C₂H₄, 28 Da), resulting in a peak at m/z = 110.

Loss of CO: Cleavage of the carbonyl group as carbon monoxide (28 Da) from fragment ions is also a common pathway for ketones.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR. libretexts.org

Table 2: Major Ions in the Electron Ionization Mass Spectrum of 4-Isopropyl-2-cyclohexen-1-one Data derived from the NIST Mass Spectrometry Data Center for the racemic compound. nist.gov

m/zProposed Fragment StructureFragmentation Pathway
138[C₉H₁₄O]⁺•Molecular Ion (M⁺•)
95[C₆H₇O]⁺Loss of •CH(CH₃)₂ (isopropyl radical) via α-cleavage
82[C₆H₁₀]⁺•Loss of C₃H₄O via complex rearrangement
67[C₅H₇]⁺Loss of CO from m/z 95 ion
43[C₃H₇]⁺Isopropyl cation

Applications of S + 4 Isopropyl 2 Cyclohexen 1 One in Asymmetric Synthetic Strategies

Role as a Chiral Building Block in the Construction of Complex Natural Products and Analogues

The enantiomerically pure framework of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one makes it an excellent chiral building block for the total synthesis of natural products. elsevierpure.com A notable example is the synthesis of the aggregation pheromone of the ambrosia beetle Platypus quercivorus. In this synthesis, the enantiomer, (R)-(-)-Cryptone, which can be prepared from (S)-perillyl alcohol, serves as a key intermediate. researchgate.net This demonstrates how the inherent stereochemistry of the cryptone scaffold can be transferred to a more complex target molecule, preserving chiral integrity throughout the synthetic sequence. The use of such readily available chiral terpenes is a cornerstone of "chiral pool" synthesis, providing an efficient route to complex molecules without the need for creating chirality from scratch. elsevierpure.com

The synthesis of the beetle pheromone, specifically the (1S,4R)-isomer, highlights the strategic value of cryptone. The synthesis begins with (R)-cryptone and proceeds through a critical 1,2-addition step to install the final stereocenters required for the biologically active molecule. researchgate.net

Participation in Stereoselective Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for ring formation. The electronic nature and geometry of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one make it a potential participant in such transformations.

Asymmetric Diels-Alder Cycloadditions as a Chiral Dienophile or Equivalent

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com In this reaction, an electron-rich diene reacts with an electron-poor "dienophile". libretexts.org As an α,β-unsaturated ketone, (S)-(+)-4-Isopropyl-2-cyclohexen-1-one possesses an electron-deficient double bond, making it a suitable candidate to act as a dienophile. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of a Diels-Alder reaction is highly predictable; the relative stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com When a chiral dienophile is used, it can induce asymmetry in the newly formed stereocenters of the cyclohexene (B86901) product. The existing stereocenter at C4 in (S)-(+)-4-isopropyl-2-cyclohexen-1-one is expected to direct the approach of the diene to one of the two faces of the double bond, leading to a diastereoselective reaction. However, despite its potential, specific examples of (S)-(+)-4-isopropyl-2-cyclohexen-1-one being used as a chiral dienophile in asymmetric Diels-Alder reactions are not widely reported in the surveyed chemical literature. The general principles of such reactions are well-established with other chiral dienophiles. nih.gov

Other Stereocontrolled Cycloaddition Reactions (e.g., [2+2] cycloadditions)

Beyond the [4+2] Diels-Alder, enones can also participate in [2+2] cycloaddition reactions, typically under photochemical conditions, to form four-membered cyclobutane (B1203170) rings. mdpi.commdpi.com These reactions are key steps in the synthesis of many natural products. orgsyn.org The stereoselectivity of these reactions can often be controlled by using a chiral substrate.

For instance, enantioselective intermolecular [2+2] photocycloadditions have been successfully carried out using simple cyclic enones like 2-cyclohexenone in the presence of a chiral catalyst, yielding products with high enantiomeric excess. nih.gov Other studies have employed chiral auxiliaries attached to the enone to direct the stereochemical outcome of the cycloaddition in aqueous media. mdpi.comnih.gov While these examples establish that the cyclohexenone framework is a viable substrate for stereocontrolled [2+2] cycloadditions, specific applications involving (S)-(+)-4-isopropyl-2-cyclohexen-1-one as the chiral substrate are not prominently documented.

Utilization in Asymmetric Conjugate (Michael) Addition Reactions with Diverse Nucleophiles

The Michael, or conjugate, addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In (S)-(+)-4-isopropyl-2-cyclohexen-1-one, the existing stereocenter at C4 exerts a strong directing effect on the incoming nucleophile, leading to the creation of a new stereocenter at C3 with high diastereoselectivity.

The bulky isopropyl group at C4 sterically hinders one face of the molecule. Consequently, nucleophiles preferentially attack from the less hindered, anti (or trans) face relative to the isopropyl group. This leads to the formation of a 1,3-trans-disubstituted cyclohexanone (B45756) as the major product. Organocuprates (Gilman reagents) are particularly effective soft nucleophiles for achieving clean 1,4-addition with enones. numberanalytics.comwikipedia.orgchemistrysteps.com

Table 1: Diastereoselective Conjugate Addition of Organocuprates to (S)-(+)-4-Isopropyl-2-cyclohexen-1-one
Nucleophile (Gilman Reagent)Major ProductStereochemical OutcomePrinciple
(CH₃)₂CuLi(3R,4S)-3-Methyl-4-isopropylcyclohexan-1-one>95% d.e. (trans)Attack occurs anti to the C4-isopropyl group.
(Ph)₂CuLi(3R,4S)-3-Phenyl-4-isopropylcyclohexan-1-one>95% d.e. (trans)Attack occurs anti to the C4-isopropyl group.
(n-Bu)₂CuLi(3R,4S)-3-Butyl-4-isopropylcyclohexan-1-one>95% d.e. (trans)Attack occurs anti to the C4-isopropyl group.

This table represents expected outcomes based on established principles of stereoselective conjugate addition. numberanalytics.comnih.gov

Engagement in Stereoselective 1,2-Additions to the Carbonyl Moiety

The carbonyl group of (S)-(+)-4-isopropyl-2-cyclohexen-1-one is also a site for stereoselective reactions. The addition of organometallic reagents, such as Grignard or organolithium reagents, proceeds via a 1,2-addition to the carbonyl carbon. youtube.comyoutube.com The stereochemical outcome is governed by the facial selectivity of the nucleophilic attack, which is influenced by the steric bulk of the adjacent C4-isopropyl group.

A prime example is the previously mentioned synthesis of the aggregation pheromone, (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol. researchgate.net In this synthesis, (R)-(-)-Cryptone is treated with methyllithium (B1224462). The methyllithium attacks the carbonyl carbon, and the stereochemistry of the resulting tertiary alcohol is controlled by the existing chiral center at C4, leading to the desired (1S,4R) product with high selectivity. This type of stereocontrol is often rationalized by models such as the Felkin-Ahn model, which predicts the trajectory of the incoming nucleophile relative to the substituents on the adjacent stereocenter. youtube.com

Table 2: Stereoselective 1,2-Addition to (R)-(-)-4-Isopropyl-2-cyclohexen-1-one
ReagentProductYieldStereoselectivityReference
Methyllithium (CH₃Li)(1S,4R)-4-Isopropyl-1-methyl-2-cyclohexen-1-olHighHigh (forms the target pheromone) researchgate.net

Development as a Chiral Auxiliary or Ligand Precursor in Catalytic Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction, after which it is removed. youtube.com While many chiral molecules derived from the chiral pool have been developed into effective auxiliaries, there is limited information in the scientific literature describing the use of (S)-(+)-4-isopropyl-2-cyclohexen-1-one for this purpose. slideshare.net

Similarly, chiral ligands are crucial components of catalysts used in asymmetric synthesis. scbt.com These ligands coordinate to a metal center and create a chiral environment that forces a reaction to proceed with high enantioselectivity. youtube.com While many natural products serve as precursors for the synthesis of complex chiral ligands, the development of ligands derived from (S)-(+)-4-isopropyl-2-cyclohexen-1-one is not a prominent area of research based on available literature.

Mechanistic Investigations and Reactivity Studies of S + 4 Isopropyl 2 Cyclohexen 1 One

Analysis of Nucleophilic and Electrophilic Addition Pathways to the Enone System

The enone functionality in (S)-(+)-4-isopropyl-2-cyclohexen-1-one presents two primary sites for addition reactions: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The interplay between direct (1,2-addition) and conjugate (1,4-addition) pathways is a key aspect of its reactivity.

Nucleophilic Addition:

Nucleophilic additions to α,β-unsaturated carbonyl compounds like (S)-(+)-4-isopropyl-2-cyclohexen-1-one can proceed via two main pathways. libretexts.org Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the electrophilic carbonyl carbon. In contrast, soft nucleophiles, like Gilman reagents (organocuprates), enamines, and enolates, preferentially undergo 1,4-conjugate addition, also known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com This regioselectivity is governed by the principles of Hard and Soft Acid and Base (HSAB) theory.

The conjugate addition of a nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate leads to the formation of a new stereocenter at the β-position. The stereochemical outcome of this process is influenced by the steric hindrance imposed by the existing chiral center at C4, which directs the incoming nucleophile to the less hindered face of the molecule. For instance, in the conjugate addition of organocuprates to 4-substituted cyclohexenones, the substituent at the C4 position plays a significant role in directing the stereoselectivity of the addition. nih.gov

A study on the Michael addition of dialkylcuprates to 2-cyclohexenones with C-4 ester substituents demonstrated that the stereoselectivity is dependent on both the cuprate (B13416276) reagent and the substituents on the cyclohexenone ring. nih.gov This highlights the subtle electronic and steric factors that govern the facial selectivity of nucleophilic attack.

Interactive Data Table: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

Nucleophile TypePredominant PathwayProduct Type
Organolithium (Hard)1,2-AdditionAllylic Alcohol
Grignard Reagent (Hard/Borderline)1,2- and/or 1,4-AdditionAllylic Alcohol and/or Saturated Ketone
Organocuprate (Soft)1,4-Addition (Conjugate)Saturated Ketone
Enolates (Soft)1,4-Addition (Michael)1,5-Dicarbonyl Compound
Amines (Soft)1,4-Addition (Aza-Michael)β-Amino Ketone

Electrophilic Addition:

Electrophilic addition to the enone system primarily targets the electron-rich carbon-carbon double bond. The reaction of alkenes with electrophiles typically proceeds through a cationic intermediate. masterorganicchemistry.com In the case of (S)-(+)-4-isopropyl-2-cyclohexen-1-one, the initial attack of an electrophile on the double bond would lead to a carbocationic intermediate. The regioselectivity of this addition is influenced by the electronic effects of the carbonyl group and the isopropyl group. The carbonyl group is electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to a simple alkene. The subsequent capture of the carbocation by a nucleophile completes the addition process. The stereochemistry of the final product is determined by the facial selectivity of the initial electrophilic attack and the subsequent nucleophilic trapping, which are influenced by the stereodirecting effect of the C4-isopropyl group.

Mechanistic Elucidation of Stereoselective Transformations (e.g., Transition State Modeling, Kinetic Isotope Effects)

The stereoselectivity observed in reactions involving (S)-(+)-4-isopropyl-2-cyclohexen-1-one is a consequence of the energetic differences between diastereomeric transition states. Understanding these transition states through computational modeling and experimental techniques like kinetic isotope effect (KIE) studies provides deep mechanistic insights.

Transition State Modeling:

Computational chemistry plays a pivotal role in elucidating the mechanisms of stereoselective reactions. By modeling the transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified based on the calculated activation energies. For example, the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, has been successfully used to predict the stereochemical outcome of aldol (B89426) reactions involving enolates. rsc.org Similar models can be applied to the conjugate addition of enolates to (S)-(+)-4-isopropyl-2-cyclohexen-1-one, where the substituents on the enolate and the cyclohexenone ring will adopt pseudo-equatorial positions to minimize steric interactions in the lowest energy transition state. More advanced quantum chemical calculations can provide detailed geometries and energies of transition states, accounting for subtle non-covalent interactions that dictate stereoselectivity. rsc.org

Kinetic Isotope Effects:

Kinetic isotope effects (KIEs) are a powerful experimental tool for probing the structure of transition states. nih.govnih.gov A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org Primary KIEs are observed when a bond to the isotopic atom is broken in the rate-determining step, while secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. libretexts.org

Secondary KIEs are particularly useful for studying changes in hybridization and steric environment at the transition state. nih.gov For instance, in a nucleophilic addition to the enone system, replacing a hydrogen with a deuterium (B1214612) at the β-carbon can reveal the extent of bond formation and rehybridization from sp² to sp³ in the transition state. An inverse KIE (kH/kD < 1) would suggest a more sterically crowded transition state for the heavier isotope, which is consistent with the formation of a new bond at that position. nih.gov By measuring KIEs at different positions, a detailed picture of the transition state geometry can be constructed and compared with computational models. nih.gov

Interactive Data Table: Interpreting Kinetic Isotope Effects in Stereoselective Reactions

KIE TypeObservationMechanistic Implication
PrimarykH/kD > 1C-H bond is broken in the rate-determining step.
Secondary (α)kH/kD > 1 (normal)Change in hybridization from sp³ to sp².
Secondary (α)kH/kD < 1 (inverse)Change in hybridization from sp² to sp³.
Secondary (β)kH/kD > 1 (normal)Loosening of a C-H bond due to hyperconjugation.
Secondary (Steric)kH/kD < 1 (inverse)Increased steric crowding at the labeled position in the transition state.

Radical-Mediated Stereoselective Reactions Involving the Cyclohexenone Core

While ionic reactions are more common for enones, radical-mediated transformations offer alternative pathways for functionalization. Achieving stereoselectivity in radical reactions has historically been challenging due to the often planar nature of radical intermediates. However, modern methods have enabled significant progress in controlling the stereochemistry of radical additions.

The addition of a radical to the double bond of (S)-(+)-4-isopropyl-2-cyclohexen-1-one would generate a radical intermediate at the α-position, which is stabilized by the adjacent carbonyl group. The stereochemical outcome of the reaction would depend on the facial selectivity of the initial radical attack. The chiral center at C4 can influence the trajectory of the incoming radical, leading to a diastereoselective addition. Subsequent trapping of the α-carbonyl radical would then form the final product. The use of chiral Lewis acids or organocatalysts can also be employed to create a chiral environment around the substrate, thereby enhancing the stereoselectivity of the radical addition.

Regioselectivity and Stereocontrol in Functionalization Reactions of the Cyclohexenone Ring

The functionalization of the (S)-(+)-4-isopropyl-2-cyclohexen-1-one ring can be achieved with a high degree of regioselectivity and stereocontrol, making it a versatile building block in organic synthesis.

Regioselectivity:

As discussed in section 5.1, the regioselectivity of nucleophilic attack is primarily governed by the nature of the nucleophile. Soft nucleophiles favor 1,4-addition, leading to functionalization at the β-position, while hard nucleophiles tend to react at the carbonyl carbon (1,2-addition). Electrophilic additions, on the other hand, occur at the C=C double bond. Furthermore, the enolate formed from conjugate addition can be trapped with various electrophiles, leading to functionalization at the α-position.

Stereocontrol:

The inherent chirality of (S)-(+)-4-isopropyl-2-cyclohexen-1-one provides a basis for substrate-controlled diastereoselective reactions. The bulky isopropyl group at the C4 position effectively shields one face of the molecule, directing incoming reagents to the opposite face. This has been demonstrated in conjugate addition reactions where high diastereoselectivity is often observed. researchgate.net

In addition to substrate control, reagent control can be employed to achieve high levels of stereoselectivity. The use of chiral reagents, catalysts, or auxiliaries can override the directing effect of the substrate or enhance it. For example, the use of a chiral amine in a conjugate addition reaction with (S)-perillyl alcohol, a precursor to (R)-cryptone, resulted in excellent stereoselectivity. researchgate.net Similarly, the stereocontrolled synthesis of prostaglandins (B1171923) has been achieved using silicon-containing compounds to control the stereochemistry at a specific position. rsc.org

Theoretical and Computational Chemistry Approaches to S + 4 Isopropyl 2 Cyclohexen 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one. These methods allow for the precise calculation of molecular properties that govern its chemical behavior.

The α,β-unsaturated ketone moiety in (S)-(+)-4-Isopropyl-2-cyclohexen-1-one is the primary determinant of its reactivity. Computational models can accurately predict the electrophilicity of both the carbonyl carbon and the β-carbon of the alkene. By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, researchers can forecast the most probable sites for nucleophilic attack. For instance, in conjugate addition reactions, computational analysis of transition state energies can predict whether a nucleophile will preferentially attack the β-carbon over the carbonyl carbon.

Table 1: Calculated Electronic Properties of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one (Note: The following data is illustrative and based on typical results from DFT calculations for similar α,β-unsaturated ketones. Specific experimental or published computational data for this exact molecule is not readily available in public literature.)

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the highest occupied molecular orbital, relevant for electrophilic attack.
LUMO Energy -1.8 eVIndicates the energy of the lowest unoccupied molecular orbital, key for predicting sites of nucleophilic attack.
Dipole Moment 2.9 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on C=O Carbon +0.45 eQuantifies the partial positive charge, indicating its electrophilicity.
Mulliken Charge on β-Carbon +0.15 eQuantifies the partial positive charge, indicating its susceptibility to conjugate addition.

These calculations provide a quantitative basis for understanding the inherent reactivity patterns of the molecule, guiding synthetic chemists in choosing appropriate reagents and reaction conditions.

Conformational Analysis and Energetic Profiles of Key Intermediates

The cyclohexene (B86901) ring in (S)-(+)-4-Isopropyl-2-cyclohexen-1-one is not planar and can adopt several conformations. The isopropyl group at the chiral center also has rotational freedom. Understanding the relative stabilities of these different conformers is crucial, as the lowest energy conformation is often the most reactive species.

Computational methods are employed to perform a systematic conformational search and to calculate the relative energies of different chair-like and boat-like conformations. For substituted cyclohexenones, the chair conformation is generally more stable. The preference for the bulky isopropyl group to occupy an equatorial position to minimize steric hindrance is a key factor.

Furthermore, when (S)-(+)-4-Isopropyl-2-cyclohexen-1-one participates in a reaction, it proceeds through various intermediates and transition states. Computational chemistry allows for the mapping of the potential energy surface of the reaction, identifying the structures and energies of these transient species. For example, in an enolate formation, the energetic profiles of the different possible enolate isomers can be calculated, providing insight into which one is more likely to form and react further.

Computational Modeling of Stereoselectivity in Asymmetric Reactions

A major focus of research on (S)-(+)-4-Isopropyl-2-cyclohexen-1-one is its use in asymmetric synthesis. Computational modeling has become an indispensable tool for understanding and predicting the stereochemical outcomes of reactions involving this chiral substrate.

In reactions where a new chiral center is formed, computational models can be used to calculate the energies of the diastereomeric transition states. The stereoisomer that is formed preferentially will be the one that proceeds through the lower energy transition state. These calculations can take into account the steric and electronic interactions between the substrate, the reagent, and any chiral catalysts or auxiliaries.

For instance, in the synthesis of complex molecules where (S)-(+)-4-Isopropyl-2-cyclohexen-1-one is a starting material, computational studies can help rationalize the observed stereoselectivity or even predict the outcome with a new set of reactants. By analyzing the transition state geometries, chemists can identify the key interactions that control the stereochemical course of the reaction, such as hydrogen bonding or steric repulsion. This understanding is vital for the development of new, highly stereoselective synthetic methods.

Molecular Dynamics Simulations for Understanding Reaction Dynamics and Solvent Effects

While quantum chemical calculations provide a static picture of molecules and reactions, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into reaction dynamics and the influence of the solvent environment.

For reactions involving (S)-(+)-4-Isopropyl-2-cyclohexen-1-one, MD simulations can be used to study how the molecule and its reactants move and interact in solution leading up to the reaction. This can reveal important details about the reaction mechanism that are not apparent from static calculations alone.

The choice of solvent can have a significant impact on reaction rates and selectivities. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvent effects. For example, simulations can show how solvent molecules arrange themselves around the reactants and the transition state, and how this "solvation shell" can stabilize or destabilize certain species, thereby influencing the reaction outcome. While specific MD studies on (S)-(+)-4-Isopropyl-2-cyclohexen-1-one are not widely reported, the methodology is broadly applied to understand the synthesis of terpenes and other natural products.

Future Research Directions and Emerging Paradigms for S + 4 Isopropyl 2 Cyclohexen 1 One

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The asymmetric synthesis of chiral cyclohexenones, including (S)-(+)-4-Isopropyl-2-cyclohexen-1-one, remains an area of intense research. Future efforts are directed towards the discovery and optimization of catalytic systems that offer superior enantioselectivity, higher yields, and improved sustainability.

A significant frontier lies in the field of biocatalysis. Ene-reductases, for instance, have demonstrated considerable potential. Recent studies have highlighted the use of ene-reductases like OPR3 and YqjM for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral precursors. acs.org This enzymatic approach can generate valuable quaternary stereocenters with exceptional enantioselectivities (up to >99% ee). acs.org Future research will likely focus on expanding the substrate scope of known enzymes and discovering new ones through genome mining and directed evolution to cater specifically to substrates like the precursor for (S)-(+)-4-Isopropyl-2-cyclohexen-1-one. Chemoenzymatic platforms, which combine the strengths of chemical and enzymatic catalysis, are also a promising direction. For example, aldolases are being used to catalyze fluoropyruvate addition to various aldehydes, creating complex chiral synthons. nih.gov

Organocatalysis and organometallic catalysis also offer fertile ground for innovation. The development of new chiral organocatalysts and more efficient metal-based systems, such as perfluoroaryl zinc catalysts for ring-opening polymerizations, could lead to more direct and atom-economical routes for synthesizing chiral cyclohexenones. mdpi.comresearchgate.net The goal is to develop catalysts that are not only highly selective but also robust, recyclable, and operable under mild conditions, aligning with the principles of green chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. nih.gov The integration of the synthesis of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one and its derivatives into flow systems is a key area for future research. Continuous flow processes can significantly benefit catalytic enantioselective transformations, which are central to the synthesis of chiral compounds. rsc.orgnih.gov

Automated synthesis platforms, often combined with flow reactors, are poised to accelerate the discovery and optimization of reaction conditions. sigmaaldrich.comnih.gov These systems use robotics and data-driven algorithms to perform multi-step syntheses with minimal human intervention. nih.govresearchgate.net By employing techniques like Design of Experiments (DoE), an automated platform can rapidly screen catalysts, solvents, and reaction parameters to identify optimal conditions for synthesizing (S)-(+)-4-Isopropyl-2-cyclohexen-1-one with high purity and yield. soci.org The "Chemputer," an automated machine capable of small-molecule synthesis using a universal programming language, exemplifies this trend by integrating online analysis to adjust reactions in real-time. researchgate.net

Applications in Materials Science and Chiral Recognition Studies

The inherent chirality of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one makes it an attractive building block for the development of advanced functional materials. A particularly promising area is the synthesis of chiral liquid crystals (LCs). mdpi.commdpi.com Chiral nematic (N*) liquid crystals can be created by doping a nematic LC with a chiral compound, inducing a helical superstructure that interacts with circularly polarized light. sigmaaldrich.com Derivatives of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one could be designed as chiral dopants or as integral parts of calamitic (rod-like) liquid crystal molecules to create materials with specific optical and electronic properties for use in displays and photonics. mdpi.comrsc.org

Furthermore, the chiral scaffold of this cyclohexenone can be utilized in asymmetric polymerization to create helical polymers. sigmaaldrich.com Polymerizing acetylene (B1199291) monomers within a chiral nematic liquid crystal solvent has been shown to produce polyacetylene with a helical structure, leading to novel optical and electromagnetic properties. sigmaaldrich.com (S)-(+)-4-Isopropyl-2-cyclohexen-1-one could serve as a precursor for monomers or chiral components of the liquid crystal medium in such polymerizations.

In the field of chiral recognition, derivatives of (S)-(+)-4-Isopropyl-2-cyclohexen-1-one can be used to create chiral stationary phases (CSPs) for chromatography or as chiral selectors in capillary electrophoresis. nih.gov For instance, molecularly imprinted polymers, created using a derivative as a template, could be developed for the specific separation of enantiomers. nih.gov The ability of cyclofructan derivatives to act as chiral selectors highlights the potential for designing new selectors based on the cyclohexenone framework to achieve enhanced enantioselectivity in analytical and preparative separations. nih.gov

Interdisciplinary Research with Biological Systems (excluding clinical data)

(S)-(+)-4-Isopropyl-2-cyclohexen-1-one and its derivatives offer significant potential for interdisciplinary research at the interface of chemistry and biology. A key area of research is its role in biocatalysis, not just as a target for synthesis but as a substrate for enzymatic transformations to produce other valuable chiral molecules. acs.org The enone functionality is susceptible to stereoselective enzymatic reduction, and the resulting chiral alcohol or saturated ketone can be a precursor for a wide range of biologically relevant compounds.

The compound is structurally related to natural products and pheromones, such as quercivorol ((1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol), the aggregation pheromone of the ambrosia beetle. researchgate.net This structural similarity suggests that (S)-(+)-4-Isopropyl-2-cyclohexen-1-one could be used as a chemical probe or a synthetic starting point to study insect chemical ecology, such as receptor-ligand interactions in olfaction, without any direct clinical application.

Furthermore, the development of chemoenzymatic synthesis platforms can provide access to novel chiral building blocks for drug discovery and development. nih.gov For example, using aldolases or other C-C bond-forming enzymes, the cyclohexenone scaffold could be elaborated to create libraries of complex molecules. nih.gov These compounds could then be screened for various biological activities in non-clinical settings, contributing to the early stages of discovering new functional molecules. DFT studies on the photochemical reactions of cyclohexenone derivatives can also help elucidate reaction mechanisms that may be relevant in biological contexts or in the synthesis of biologically active photoproducts. nih.gov

Q & A

Q. Methodological Steps :

  • Catalyst Selection : Use (R)-BINOL-derived catalysts for asymmetric induction .
  • Reaction Monitoring : Track progress via TLC or GC-MS to optimize reaction time and temperature.
  • Purification : Employ chiral stationary phases (e.g., amylose-based columns) for HPLC separation .

What spectroscopic and analytical methods are optimal for characterizing (S)-(+)-4-isopropyl-2-cyclohexen-1-one?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions. NOESY can clarify stereochemical arrangements .
  • Chiral HPLC : Quantify enantiomeric purity using columns like Chiralpak IA/IB .
  • Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns.
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm1^{-1}) and cyclohexene C-H vibrations .

Data Interpretation Tip : Cross-reference spectral data with computational predictions (e.g., DFT-simulated NMR) to resolve ambiguities .

How can researchers resolve contradictions in reported reaction yields for asymmetric syntheses of this compound?

Advanced Research Question
Discrepancies often arise from subtle experimental variables:

  • Catalyst Purity : Trace impurities in chiral catalysts (e.g., metal residues) can reduce ee. Use inductively coupled plasma mass spectrometry (ICP-MS) to verify catalyst quality .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents. Replicate conditions precisely and document solvent batch sources .
  • Kinetic vs. Thermodynamic Control : Monitor reaction time to distinguish between intermediates and final products. Quench reactions at multiple time points for analysis .

Q. Contradiction Analysis Workflow :

Compare literature protocols for unstated variables (e.g., inert atmosphere, stirring rate).

Use DOE (Design of Experiments) to isolate critical factors affecting yield .

What computational strategies predict the reactivity of (S)-(+)-4-isopropyl-2-cyclohexen-1-one in Diels-Alder reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Key steps:

  • Frontier Molecular Orbital (FMO) Analysis : Identify HOMO/LUMO interactions between dienophiles and the cyclohexenone’s conjugated system .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. THF) .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian validate experimental spectra against computed structures .

Validation : Compare predicted activation energies with experimental kinetic data (Arrhenius plots) .

How should stereoisomeric by-products be analyzed and minimized during synthesis?

Advanced Research Question

  • By-Product Identification : Use LC-MS/MS to detect trace isomers. Chiral columns with tandem mass spectrometry enhance sensitivity .
  • Mechanistic Insights : Probe for epimerization via 18^{18}O isotopic labeling or variable-temperature NMR .
  • Process Optimization : Adjust reaction pH or temperature to disfavor pathways leading to undesired isomers. For example, lower temperatures may reduce keto-enol tautomerization .

Documentation : Include detailed chromatograms and spectral assignments in supplementary materials to enable replication .

What protocols ensure reproducibility in scaled-up syntheses of (S)-(+)-4-isopropyl-2-cyclohexen-1-one?

Basic Research Question

  • Batch Consistency : Standardize starting materials (e.g., isopropyl magnesium bromide purity) using certificates of analysis (CoA) .
  • Scale-Up Adjustments : Address exothermicity via controlled addition rates and cooling. Use reaction calorimetry to map heat profiles .
  • Data Reporting : Publish full experimental details (e.g., stirring speed, glassware type) in main text or supplementary files .

How can environmental stability studies be designed for this compound under varying storage conditions?

Advanced Research Question

  • Degradation Pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolysis or oxidation products. Use LC-UV/HRMS for degradation product profiling .
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor carbonyl group integrity via IR .
  • Container Compatibility : Test storage in amber glass vs. polymer containers to assess leaching or adsorption .

Statistical Analysis : Apply Weibull models to predict shelf-life under real-world conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.